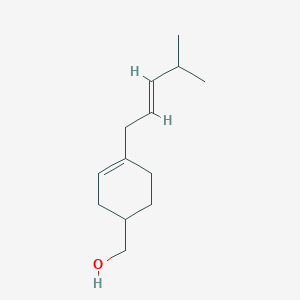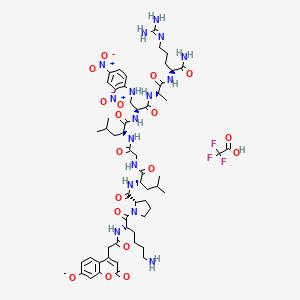
Z-Gly-Pro-Arg-4MbNA acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of Z-Gly-Pro-Arg-4MbNA acetate is thrombin , a serine protease that plays a crucial role in the coagulation cascade . It is also cleaved by cathepsin K and granzyme A .
Mode of Action
This compound acts as a substrate for thrombin. The compound undergoes cleavage by thrombin to release free 4-methoxy-2-naphthylamine (4MβNA) . This free 4MβNA can then be captured by 5-nitrosalicylaldehyde to produce an insoluble yellow fluorescent, marking the site of thrombin activity .
Biochemical Pathways
The cleavage of this compound by thrombin and the subsequent capture of 4MβNA by 5-nitrosalicylaldehyde is a part of the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding. The fluorescence marking the site of thrombin activity provides a visual representation of this process .
Result of Action
The result of the action of this compound is the production of an insoluble yellow fluorescent at the site of thrombin activity . This fluorescence provides a visual marker for the activity of thrombin, aiding in the study and understanding of the coagulation cascade .
生化分析
Biochemical Properties
Z-Gly-Pro-Arg-4MbNA acetate is a substrate for several enzymes including thrombin, cathepsin K, and granzyme A . It has been modeled after a thrombin cleavage site in human fibrinogen and can be used for a sensitive assay of antithrombin III activity . It is also cleaved by cathepsin K and granzyme A .
Cellular Effects
This compound is used in assays to measure the activity of enzymes such as prolyl oligopeptidase (POP). The cleavage of this substrate by these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its cleavage by specific enzymes. For instance, when used as a thrombin substrate, it is cleaved to release free 4-methoxy-2-naphthylamine (4MβNA) . This cleavage can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it can be used in sensitive assays of antithrombin III activity, with the results varying based on the duration of the assay .
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it acts as a substrate for, such as thrombin, cathepsin K, and granzyme A .
准备方法
The synthesis of Z-Gly-Pro-Arg-4MbNA acetate involves the stepwise assembly of the peptide chain followed by the attachment of the 4-methoxy-β-naphthylamide group. The process typically starts with the protection of amino groups using carbobenzoxy (Z) groups. The peptide chain is then elongated through standard peptide coupling reactions, such as using carbodiimide or other coupling reagents. The final step involves the deprotection of the Z groups and the acetylation of the peptide to form the acetate salt .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.
化学反应分析
Z-Gly-Pro-Arg-4MbNA acetate undergoes various chemical reactions, primarily involving its peptide bonds and the 4-methoxy-β-naphthylamide group. Common reactions include:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the cleavage of the peptide chain.
Oxidation: The methoxy group on the naphthylamide can undergo oxidation under specific conditions, potentially altering the compound’s properties.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include proteolytic enzymes for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Z-Gly-Pro-Arg-4MbNA acetate is widely used in scientific research due to its specificity and versatility. Some of its applications include:
Enzymatic Assays: It is used as a substrate to measure the activity of prolyl oligopeptidase, thrombin, cathepsin K, and granzyme A
Biochemical Research: The compound helps in studying enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.
Medical Research: It is used to investigate the role of specific enzymes in various diseases, aiding in the development of enzyme inhibitors as potential therapeutic agents.
Industrial Applications: this compound is used in the quality control of enzyme preparations and in the development of diagnostic assays.
相似化合物的比较
Z-Gly-Pro-Arg-4MbNA acetate is unique due to its specific peptide sequence and the presence of the 4-methoxy-β-naphthylamide group. Similar compounds include:
Z-Gly-Gly-Arg-AMC (acetate): Another peptide substrate used in enzymatic assays, but with a different peptide sequence and fluorogenic group.
Z-Gly-Pro-Arg-AMC HCL: Similar to this compound but with a different fluorogenic group, used for measuring enzyme activity.
Z-Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin: A peptide substrate with a different fluorogenic group, used in similar enzymatic assays.
These compounds share similar applications but differ in their peptide sequences and fluorogenic groups, which can affect their specificity and sensitivity in enzymatic assays.
属性
CAS 编号 |
66647-41-4 |
|---|---|
分子式 |
C32H39N7O6 |
分子量 |
617.7 g/mol |
IUPAC 名称 |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1 |
InChI 键 |
GRFKZYIOWWFSLU-UIOOFZCWSA-N |
SMILES |
CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
手性 SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303577.png)



![benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B6303602.png)

